molecular formula C8H5F3N2 B082493 6-Methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 13600-49-2

6-Methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B082493
CAS RN: 13600-49-2
M. Wt: 186.13 g/mol
InChI Key: OXXIVQMBORORMR-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)nicotinonitrile (6-MTFN) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a derivative of nicotinonitrile, a nitrogen-containing heterocyclic compound. 6-MTFN is a highly versatile compound that can be used in a variety of synthetic reactions, and it has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

  • Antiprotozoal Activity : One study discusses the synthesis of a compound from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, which is related to 6-Methyl-4-(trifluoromethyl)nicotinonitrile, and its antiprotozoal activity. The synthesized compounds demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, and some were curative in an in vivo mouse model for T. b. r. This highlights its potential application in developing treatments for protozoal infections (Ismail et al., 2003).

  • Pyridone Derivatives Synthesis : Another study synthesized 2-, 4-, and 6-pyridones related to 1-methylnicotinonitrile, which is structurally similar to the compound . The synthesized pyridones were compared for their properties, indicating its use in the synthesis of pyridone derivatives, which have various applications in pharmaceuticals and materials science (Robinson & Cepurneek, 1965).

  • Antimycobacterial Agents : A study developed an efficient palladium-catalyzed C-C Suzuki coupling method to synthesize benzonitrile/nicotinonitrile-based s-triazines. These compounds exhibited promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, suggesting potential as starting points for new antimycobacterial agents (Patel, Chikhalia & Kumari, 2014).

  • Intermediate in Anti-Infective Agents : The compound has been mentioned as an intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis process was developed for a related compound, which underscores its relevance in synthesizing medically significant compounds (Mulder et al., 2013).

  • Fluorescence Properties : Another study focused on the synthesis and fluorescence properties of nicotinonitrile 1,2,3-triazole derivatives. The compounds showed pronounced fluorescent properties, indicating its potential application in materials science for creating fluorescent materials or sensors (Rakshin et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c1-5-2-7(8(9,10)11)6(3-12)4-13-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXIVQMBORORMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381724
Record name 6-methyl-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13600-49-2
Record name 6-methyl-4-(trifluoromethyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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